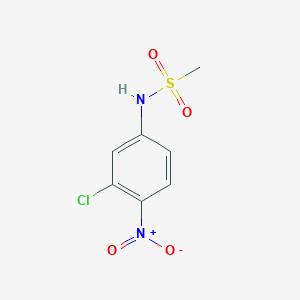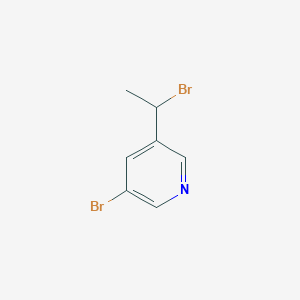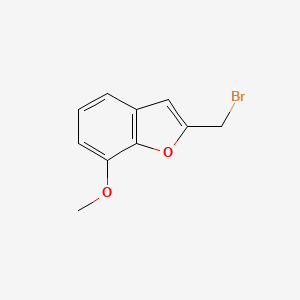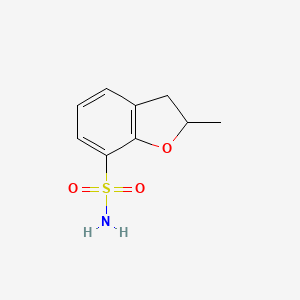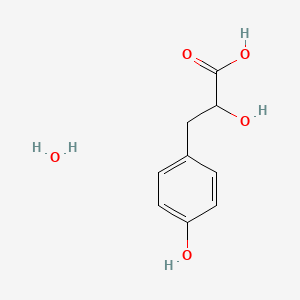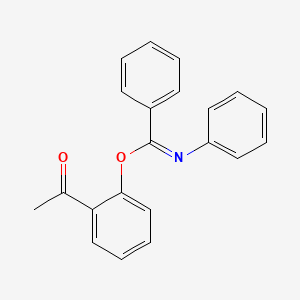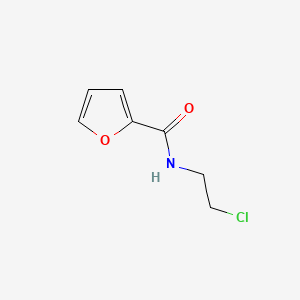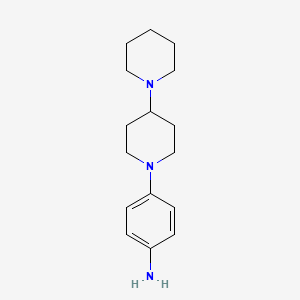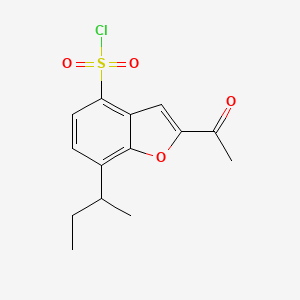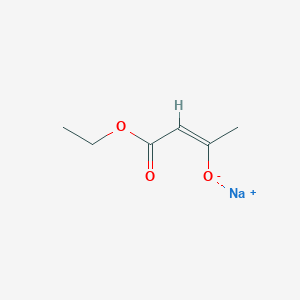
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by the presence of a sodium ion, which makes it unique compared to other esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate typically involves the esterification of 3-hydroxy-2-butenoic acid with ethanol in the presence of a sodium catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-Hydroxy-2-butenoic acid+EthanolH+3-(Sodiooxy)-2-butenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of a sodium catalyst is crucial for the reaction, and the process is optimized to minimize by-products and maximize the efficiency of the esterification.
Analyse Des Réactions Chimiques
Types of Reactions
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ion-exchange resins or solutions containing the desired cation.
Major Products
Hydrolysis: 3-hydroxy-2-butenoic acid and ethanol.
Reduction: 3-hydroxy-2-butenoic acid ethyl ester.
Substitution: Various cation-substituted esters.
Applications De Recherche Scientifique
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The sodium ion plays a crucial role in stabilizing the ester bond and facilitating its interactions with enzymes and other biological molecules. The compound may exert its effects through the modulation of enzyme activity and the alteration of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet smell, used in the food industry.
Uniqueness
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where the sodium ion plays a critical role.
Propriétés
Formule moléculaire |
C6H9NaO3 |
|---|---|
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4-; |
Clé InChI |
RYLPINAPVLRJBZ-MKWAYWHRSA-M |
SMILES isomérique |
CCOC(=O)/C=C(/C)\[O-].[Na+] |
SMILES canonique |
CCOC(=O)C=C(C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


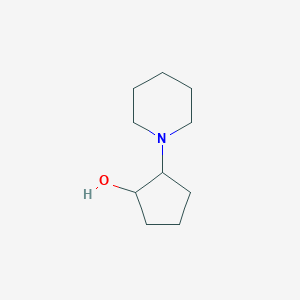
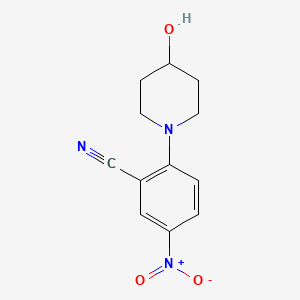
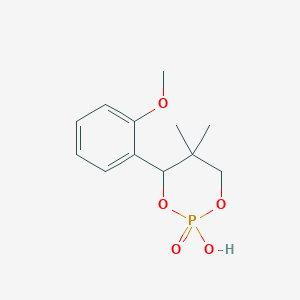
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)
![1H-Indazole-3-carboxamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8717589.png)
